![molecular formula C21H28ClN5O4S B2423592 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1189668-22-1](/img/structure/B2423592.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride
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Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H28ClN5O4S and its molecular weight is 482. The purity is usually 95%.
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Scientific Research Applications
- Background : Coenzyme Q (CoQ) analogs play a crucial role in cellular energy production and oxidative stress regulation. CoQ0, a simple form of CoQ, has been found to inhibit metastasis in breast, skin (melanoma), and ovarian cancer in mice .
- Synthesis : Researchers have developed an intermediate compound (aldehyde 6) for synthesizing CoQ analogs. Aldehyde 6 is obtained by formylating dihydroapiol 5, which is isolated from parsley essential oil. This method allows for the introduction of methoxy groups in place of methyl groups, creating potential CoQ analogs .
Formylation Reactions
The compound serves as a valuable precursor for formylation reactions. Here’s what we know:
- Formylation of Dihydroapiol : Aldehyde 6 is obtained by formylating dihydroapiol 5 using SnCl4 as a catalyst. This reaction proceeds with a high yield (90%) and provides an essential intermediate for further synthesis .
Synthesis of Methoxy-Analogues of Coenzymes Q
The compound contributes to the synthesis of methoxy-analogues of CoQ. Consider the following:
- Oxidative Rearrangement : Apiol aldehyde 2 undergoes the Baeyer–Villiger reaction to form phenol 3, which can then be converted to quinone 4. This pathway allows for the introduction of methoxy groups, potentially yielding CoQ analogs .
Other Potential Applications
While the above points highlight specific areas, this compound’s versatility suggests additional applications:
- Bioisosteric Replacements : Researchers could explore replacing the benzyl phenyl ring in related compounds with isosteric heterocycles. Such modifications might enhance specific properties, including analgesic activity .
- Antioxidant and Antibacterial Studies : Further investigations could assess the compound’s antioxidant and antibacterial properties, given its structural features .
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S.ClH/c1-24-10-7-15(23-24)20(27)26(9-4-8-25-11-13-30-14-12-25)21-22-18-16(28-2)5-6-17(29-3)19(18)31-21;/h5-7,10H,4,8-9,11-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWORNIPITDXUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride |
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